3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea
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Overview
Description
3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea is a chemical compound with the molecular formula C9H11Cl2N3S and a molecular weight of 264.18 g/mol . It is a thiourea derivative, characterized by the presence of an amino group, a dichlorophenyl group, and an ethyl group attached to the thiourea moiety. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea typically involves the reaction of 2,4-dichloroacetophenone with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, amines
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its biological activity against various pathogens.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The molecular targets include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Cellular Pathways: Disruption of cellular signaling and replication processes.
Comparison with Similar Compounds
3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea can be compared with other thiourea derivatives, such as:
3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea: Similar structure but with a different position of the ethyl group.
3-Amino-1-(2,4-dichlorophenyl)thiourea: Lacks the ethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₁₂ClN₃S
- IUPAC Name : this compound
This structure features a thiourea moiety, which is known for conferring various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key aspects include:
- Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, which is crucial for its anticancer effects.
- Cellular Pathway Disruption : It disrupts cellular signaling and replication processes, leading to reduced proliferation of cancer cells and pathogens.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 25 µg/mL | |
Escherichia coli | 50 µg/mL | |
Pseudomonas aeruginosa | 40 µg/mL | |
Candida albicans | 30 µg/mL |
These findings indicate that the compound may be effective in treating bacterial and fungal infections.
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines. Notable findings include:
- Lung Adenocarcinoma : The compound exhibited potent inhibitory activity against the SPAC1 lung adenocarcinoma cell line with an IC₅₀ value of approximately 10 µM .
- Mechanism of Action : It targets pathways involved in cell proliferation and angiogenesis, contributing to its anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activity of thiourea derivatives, including this compound. Here are some key findings:
- Antitumor Evaluation : A study synthesized a series of thiourea derivatives and assessed their antitumor activities. The results indicated that modifications to the thiourea scaffold could enhance anticancer efficacy significantly .
- Antimicrobial Screening : A comprehensive evaluation of various thiourea derivatives revealed that those with halogen substitutions showed improved antimicrobial properties compared to their non-halogenated counterparts .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiourea compounds have shown that electron-withdrawing groups like chlorine enhance biological activity by increasing lipophilicity and improving cellular uptake .
Properties
IUPAC Name |
1-amino-3-[1-(2,4-dichlorophenyl)ethyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3S/c1-5(13-9(15)14-12)7-3-2-6(10)4-8(7)11/h2-5H,12H2,1H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOQAYBRGFQIDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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